

Application Note and Protocol: Determination of AT7519 IC50 in Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: AT7519

Cat. No.: B1666106

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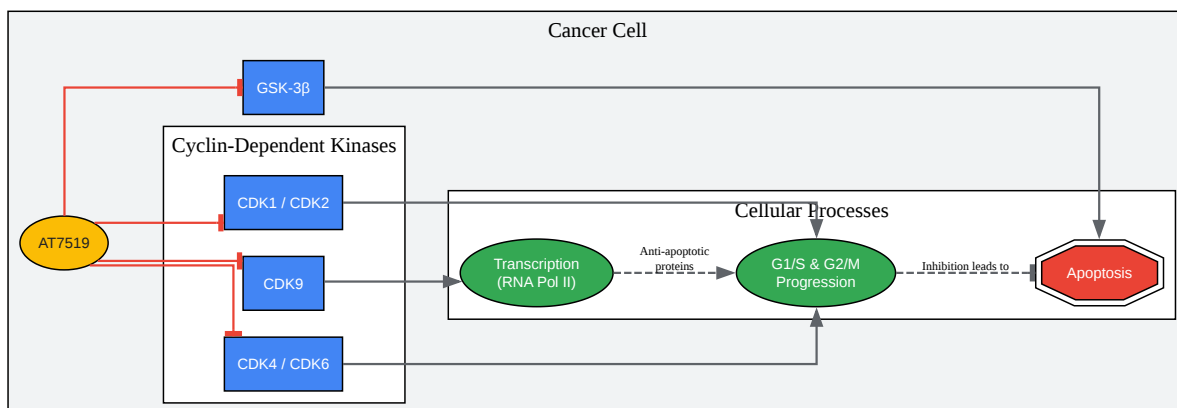
Audience: Researchers, scientists, and drug development professionals.

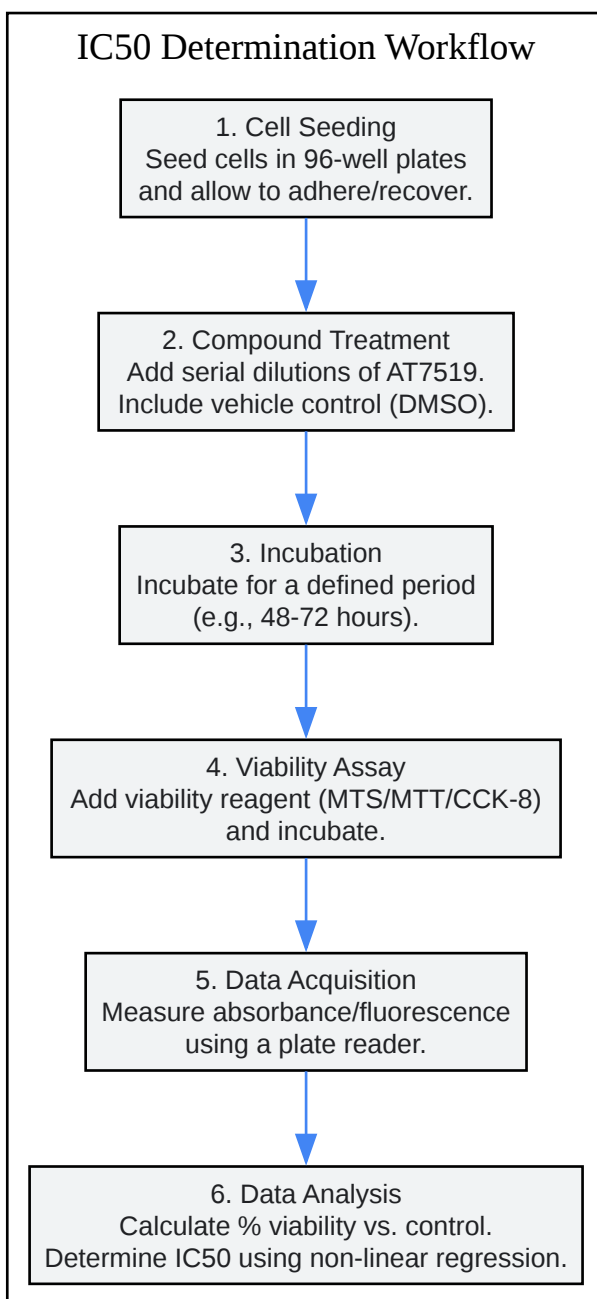
Introduction:

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9.^{[1][2]} By targeting these key regulators of the cell cycle and transcription, **AT7519** exhibits significant anti-proliferative activity across a wide range of human tumor cell lines.^{[1][3]} The compound induces cell cycle arrest, followed by apoptosis, and has demonstrated efficacy in preclinical xenograft models.^[3] This application note provides a summary of reported 50% inhibitory concentration (IC50) values for **AT7519** in various cancer cell lines and offers a detailed protocol for determining these values experimentally.

AT7519 Mechanism of Action

AT7519 functions as an ATP-competitive inhibitor of several CDKs.^{[1][4]} Its primary mechanism involves the inhibition of CDKs that regulate cell cycle progression (CDK1, CDK2, CDK4) and transcription (CDK9).^{[1][5]} Inhibition of CDK9 leads to reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the suppression of transcription of short-lived anti-apoptotic proteins like Mcl-1.^{[6][7]} Additionally, **AT7519** has been shown to inhibit glycogen synthase kinase 3 β (GSK-3 β), which can also contribute to its pro-apoptotic effects.^{[4][7]}





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